molecular formula C17H22BrNO2 B8720145 Tert-butyl 4-(3-bromobenzylidene)piperidine-1-carboxylate

Tert-butyl 4-(3-bromobenzylidene)piperidine-1-carboxylate

Cat. No.: B8720145
M. Wt: 352.3 g/mol
InChI Key: CIZHRMOQJXIQHP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-bromobenzylidene)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H22BrNO2 and its molecular weight is 352.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H22BrNO2

Molecular Weight

352.3 g/mol

IUPAC Name

tert-butyl 4-[(3-bromophenyl)methylidene]piperidine-1-carboxylate

InChI

InChI=1S/C17H22BrNO2/c1-17(2,3)21-16(20)19-9-7-13(8-10-19)11-14-5-4-6-15(18)12-14/h4-6,11-12H,7-10H2,1-3H3

InChI Key

CIZHRMOQJXIQHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC2=CC(=CC=C2)Br)CC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The mixture of 1-bromo-3-(bromomethyl)benzene (6.2 g, 24.8 mmol) and triethyl phosphite (4.53 g, 27.28 mmol) was heated at 90° C. for 12 hours, cooled to 0° C., added DME (40 ml) and tert-butyl 4-oxopiperidine-1-carboxylate (5.73 g, 28.8 mmol) and sodium hydride (1.19 g, 49.6 mmol) and stirred at RT for 2-3 hours. Diluted with water and extracted with ether to afford 4.5 g (51.5% yield) of the titled product after purification with (60/120 silica gel) column chromatography using 10% ethyl acetate in hexane as eluent. MS: m/z=353.2 (M+1).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
4.53 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5.73 g
Type
reactant
Reaction Step Three
Quantity
1.19 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
51.5%

Synthesis routes and methods II

Procedure details

To [(3-bromophenyl)methyl](triphenyl)phosphonium bromide (1.13 mg, 2.2 mmol) in DMF (4 mL) was added NaH (52.8 mg, 2.2 mmol) after which the mixture was stirred at RT for 5 min before 1,1-dimethylethyl 4-oxo-1-piperidinecarboxylate (400 mg, 2.0 mmol) was added. This mixture was stirred at RT for 1 h. The resultant mixture was diluted with Et2O (25 mL), washed with H2O (12+2×8 mL), brine (8 mL), dried over NaSO4, and filtered. The filtrate was concentrated and purified with CombiFlash chromatograph to afford the title compound (0.2014 g, 28%). LC-MS m/z 352 (M+H)+.
Quantity
1.13 mg
Type
reactant
Reaction Step One
Name
Quantity
52.8 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
28%

Synthesis routes and methods III

Procedure details

To diethyl[(3-bromophenyl)methyl]phosphonate (100 g, 326 mmol) in a 2 L 3-neck flask with mechanical stirrer was added tetrahydrofuran (THF) (700 mL) followed by 1,1-dimethylethyl 4-oxo-1-piperidinecarboxylate (71.4 g, 358 mmol) and potassium tert-butoxide (38.4 g, 342 mmol), portion-wise with ice-bath cooling to keep the temperature between 20° C. and 25° C. The mixture became more orange and was then stirred at room temperature under nitrogen. Some material was present as a suspension and it was slightly more viscous. Another 3.8 gm (0.1 eq) of potassium tert-butoxide was added. After 1.25 h the mixture had practically gelled and an extra 150 mL of THF were added.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
71.4 g
Type
reactant
Reaction Step Two
Quantity
38.4 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

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